molecular formula C16H22O B12543595 4-(9-Methylbicyclo[3.3.1]nonan-9-yl)phenol CAS No. 656800-89-4

4-(9-Methylbicyclo[3.3.1]nonan-9-yl)phenol

Cat. No.: B12543595
CAS No.: 656800-89-4
M. Wt: 230.34 g/mol
InChI Key: CPTRAZMQFZYHET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(9-Methylbicyclo[331]nonan-9-yl)phenol is an organic compound with the molecular formula C16H22O It features a bicyclo[331]nonane core structure, which is a bicyclic hydrocarbon framework, substituted with a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9-Methylbicyclo[3.3.1]nonan-9-yl)phenol typically involves the following steps:

    Formation of the bicyclo[3.3.1]nonane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the methyl group: The methyl group can be introduced via alkylation reactions.

    Attachment of the phenol group: This step involves the functionalization of the bicyclo[3.3.1]nonane core with a phenol group, which can be achieved through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(9-Methylbicyclo[3.3.1]nonan-9-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

4-(9-Methylbicyclo[3.3.1]nonan-9-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(9-Methylbicyclo[3.3.1]nonan-9-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes. The bicyclo[3.3.1]nonane core provides structural rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.1]nonane: The parent hydrocarbon structure without the phenol group.

    9-Methylbicyclo[3.3.1]nonan-9-ol: A similar compound with a hydroxyl group instead of a phenol group.

    Bicyclo[3.3.1]nonan-9-one: A ketone derivative of the bicyclo[3.3.1]nonane core.

Uniqueness

4-(9-Methylbicyclo[3.3.1]nonan-9-yl)phenol is unique due to the presence of both the bicyclo[3.3.1]nonane core and the phenol group, which imparts distinct chemical and biological properties. The combination of these structural features makes it a valuable compound for various research applications.

Properties

CAS No.

656800-89-4

Molecular Formula

C16H22O

Molecular Weight

230.34 g/mol

IUPAC Name

4-(9-methyl-9-bicyclo[3.3.1]nonanyl)phenol

InChI

InChI=1S/C16H22O/c1-16(14-8-10-15(17)11-9-14)12-4-2-5-13(16)7-3-6-12/h8-13,17H,2-7H2,1H3

InChI Key

CPTRAZMQFZYHET-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCCC1CCC2)C3=CC=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.